molecular formula C8H3BrClF3INO B13915367 N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13915367
M. Wt: 428.37 g/mol
InChI Key: ATHPRDAYPNCCTO-UHFFFAOYSA-N
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Description

N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents such as ethanol or ethyl acetate and catalysts like tin chloride dihydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the trifluoroacetamide group allows it to engage in various types of chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-4-chloro-2-fluorophenyl)-2,2,2-trifluoroacetamide
  • N-(5-bromo-4-chloro-2-methylphenyl)-2,2,2-trifluoroacetamide
  • N-(5-bromo-4-chloro-2-nitrophenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of iodine, which is less common in similar compounds

Properties

Molecular Formula

C8H3BrClF3INO

Molecular Weight

428.37 g/mol

IUPAC Name

N-(5-bromo-4-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H3BrClF3INO/c9-3-1-6(5(14)2-4(3)10)15-7(16)8(11,12)13/h1-2H,(H,15,16)

InChI Key

ATHPRDAYPNCCTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)NC(=O)C(F)(F)F

Origin of Product

United States

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